![molecular formula C12H13ClFNO2 B2888897 N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide CAS No. 2411309-25-4](/img/structure/B2888897.png)
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the movement of ions across cell membranes, and mutations in the CFTR gene result in cystic fibrosis (CF), a life-threatening genetic disease. CFTR(inh)-172 has been extensively studied for its potential therapeutic applications in CF and other diseases.
Mecanismo De Acción
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide(inh)-172 binds to a specific site on the this compound protein and inhibits its function as a chloride channel. This leads to a decrease in the movement of chloride ions across cell membranes, which is a key feature of CF.
Biochemical and Physiological Effects:
This compound(inh)-172 has been shown to effectively inhibit this compound function in vitro and in vivo. It has been used to study the effects of this compound inhibition on ion transport, mucus clearance, and bacterial infection in CF airway epithelial cells. In animal models of CF, this compound(inh)-172 has been shown to improve lung function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide(inh)-172 is a highly specific inhibitor of this compound and has been extensively validated in CF research. It is relatively easy to synthesize and purify, and its effects on this compound function can be easily measured using electrophysiological and biochemical assays. However, this compound(inh)-172 has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.
Direcciones Futuras
There are several potential future directions for research on N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide(inh)-172. One area of interest is the development of more potent and selective this compound inhibitors for use in CF therapy. Another area of research is the investigation of the effects of this compound inhibition on other ion channels and transporters, which could have implications for diseases beyond CF. Additionally, this compound(inh)-172 could be used in combination with other drugs to improve the efficacy of CF therapies.
Métodos De Síntesis
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide(inh)-172 can be synthesized by reacting 3-chloro-5-fluorobenzoyl chloride with (R)-2-amino-1-propanol in the presence of triethylamine, followed by reaction with prop-2-enamide. The product can be purified by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(3-Chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide(inh)-172 has been widely used as a tool compound in CF research to study the role of this compound in disease pathogenesis and to develop new therapies. It has also been investigated for its potential use in other diseases, such as polycystic kidney disease and secretory diarrhea.
Propiedades
IUPAC Name |
N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c1-3-11(16)15-7(2)12(17)8-4-9(13)6-10(14)5-8/h3-7,12,17H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBDEEILFGVQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Cl)F)O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorobenzyl)({[(4-methylbenzyl)sulfonyl]amino}carbonyl)amino]pyrazine](/img/structure/B2888814.png)

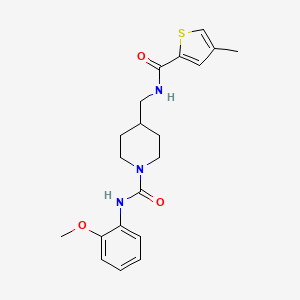
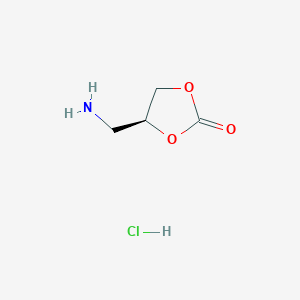


![Tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2888824.png)
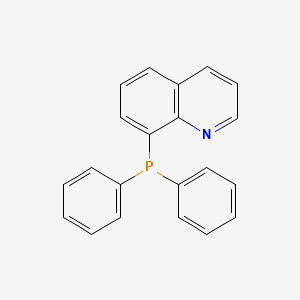
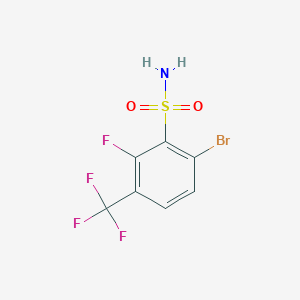
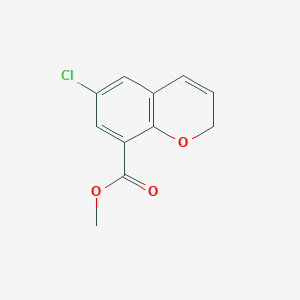
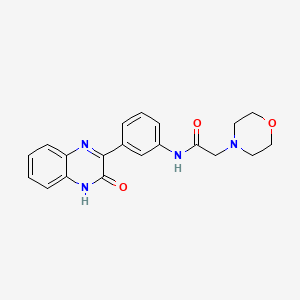
![3,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2888834.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methylbenzamide](/img/structure/B2888835.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2888836.png)